molecular formula C11H9ClN2O2 B1356457 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide CAS No. 946755-57-3

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide

Cat. No. B1356457
CAS RN: 946755-57-3
M. Wt: 236.65 g/mol
InChI Key: WOPQBASOFVWSAO-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide” belongs to the class of quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties . Quinazolines have been found to possess antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinazolines are generally synthesized from 2-aminobenzylamine or anthranilic acid derivatives . An updated methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile has been reported .


Molecular Structure Analysis

The molecular structure of quinazolines can be influenced by various factors such as substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions would depend on the substituents present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a chloromethyl group could potentially make the compound more reactive .

Scientific Research Applications

Antiviral and Anticancer Applications

  • Treatment of Viral Infections : Compounds related to 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide have been studied for treating herpes virus infections, indicating potential antiviral applications (Habernickel, 2002).
  • c-Met Kinase Inhibitors for Cancer Therapy : Novel quinoline derivatives, including those related to this compound, have shown effectiveness against cancer cell lines, suggesting their potential use in cancer treatment (Li et al., 2013).
  • Cytotoxic Activity in Cancer : Certain carboxamide derivatives of quinoline have demonstrated potent cytotoxic properties against cancer cell lines, which could be relevant for developing anticancer agents (Deady et al., 2003).

Chemical and Pharmacological Properties

  • Synthesis and Reactivity Studies : Research on the synthesis and reactivity of quinolinecarboxamide derivatives, including compounds like laquinimod, provides insights into their potential therapeutic applications (Jansson et al., 2006).
  • Pharmacological Modifications : Studies on pharmacomodulations around 4-oxo-1,4-dihydroquinoline-3-carboxamides reveal the impact of structural changes on receptor affinity and functionality, which is essential for drug design (Stern et al., 2007).

Material Science Applications

  • Photovoltaic Properties : Investigations into the photovoltaic properties of certain quinoline derivatives suggest potential applications in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

Mechanism of Action

The mechanism of action of quinazolines depends on their biological activity. For example, some quinazolines show antimicrobial activity through their interaction with the cell wall and DNA structures .

Safety and Hazards

While specific safety data for this compound is not available, similar compounds such as chloromethyl chloroformate are known to cause severe skin burns and eye damage, and are toxic if inhaled .

properties

IUPAC Name

2-(chloromethyl)-4-oxo-1H-quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-5-7-4-10(15)8-3-6(11(13)16)1-2-9(8)14-7/h1-4H,5H2,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPQBASOFVWSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)C=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589832
Record name 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946755-57-3
Record name 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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